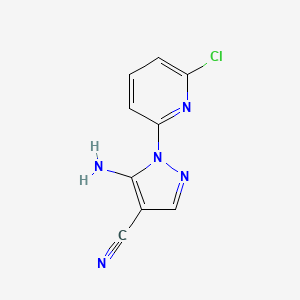

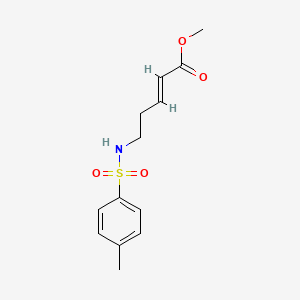

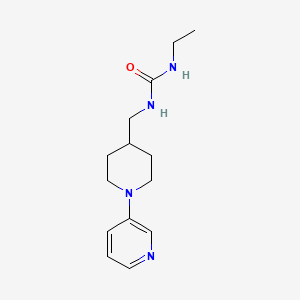

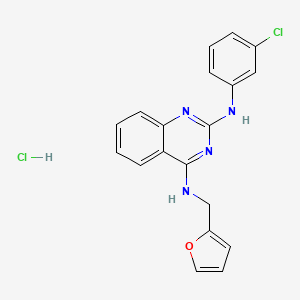

![molecular formula C16H15NO3 B2562397 Methyl 4-[(2-methylbenzoyl)amino]benzoate CAS No. 200278-95-1](/img/structure/B2562397.png)

Methyl 4-[(2-methylbenzoyl)amino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

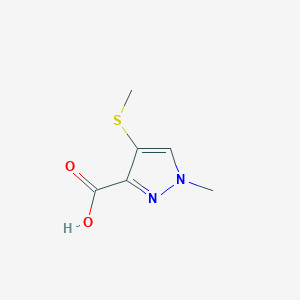

“Methyl 4-[(2-methylbenzoyl)amino]benzoate” is a chemical compound with the molecular formula C16H15NO3 . It is also known by other names such as “2-methyl-4- (2-methylbenzamido)benzoic acid” and "Benzoic acid, 4-[(2-methylbenzoyl)amino]-, methyl ester" .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 4-[(2-methylbenzoyl)amino]benzoate” include a density of 1.3±0.1 g/cm3, boiling point of 382.9±42.0 °C at 760 mmHg, vapour pressure of 0.0±0.9 mmHg at 25°C, and a flash point of 185.4±27.9 °C . It also has a molar refractivity of 77.4±0.3 cm3, polar surface area of 66 Å2, and a molar volume of 213.4±3.0 cm3 .Scientific Research Applications

1. Bioactive Precursor in Organic Synthesis

Methyl 2-formyl benzoate, sharing a structural similarity with Methyl 4-[(2-methylbenzoyl)amino]benzoate, is recognized for its diverse pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. As an active scaffold, it serves as a significant structure and an excellent precursor for discovering new bioactive molecules. Its versatility in organic synthesis makes it a valuable raw material for preparing medical products, playing a crucial role in synthetic fields and the pharmaceutical industry (Farooq & Ngaini, 2019).

2. Environmental Presence and Reactivity

Parabens, structurally related to Methyl 4-[(2-methylbenzoyl)amino]benzoate, are primarily used as preservatives in various products. Despite being considered emerging contaminants, they are biodegradable and persistently present in surface water and sediments. Methylparaben, a variant, is predominantly found, mirroring its extensive use in consumer products. These compounds can react with chlorine, leading to the formation of chlorinated by-products, further emphasizing the need for comprehensive studies on their environmental behavior and toxicity (Haman et al., 2015).

3. Photostability and Degradation Products

In the context of nitisinone, a compound related to Methyl 4-[(2-methylbenzoyl)amino]benzoate, studies have explored its stability under various conditions, including exposure to different pH levels, temperatures, and ultraviolet radiation. This research is pivotal in understanding the stability and degradation pathways of similar compounds, contributing to a better comprehension of their potential risks and benefits in medical applications. It’s noteworthy that the stability of such compounds increases with higher pH levels (Barchańska et al., 2019).

4. Health Aspects and Cytotoxic Mechanisms

Methyl paraben, closely related to Methyl 4-[(2-methylbenzoyl)amino]benzoate, has been extensively studied for its health aspects. Used as a preservative in various products, it does not accumulate in the body and is considered practically non-toxic. However, it's essential to understand its cytotoxic mechanisms, which might be linked to mitochondrial failure, to ensure safety in its applications (Soni et al., 2002).

Safety and Hazards

properties

IUPAC Name |

methyl 4-[(2-methylbenzoyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-11-5-3-4-6-14(11)15(18)17-13-9-7-12(8-10-13)16(19)20-2/h3-10H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDLDBBDVYSFJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide](/img/structure/B2562319.png)

![2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2562321.png)

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2562333.png)